Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indole and pyrano[3,2-c]pyridine core. The molecule contains multiple functional groups, including an ethyl group at position 1, a methyl group at position 7', and a methyl ester at position 3'.
Properties
IUPAC Name |
methyl 2-amino-1'-ethyl-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-4-23-12-8-6-5-7-11(12)20(19(23)26)14-13(9-10(2)22-17(14)24)28-16(21)15(20)18(25)27-3/h5-9H,4,21H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKELHWMXUWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(NC4=O)C)OC(=C3C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety fused with a pyrano-pyridine system. Its molecular formula is , with a molecular weight of approximately 414.48 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antiproliferative Effects
Research indicates that compounds with similar structural characteristics exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that indole-based compounds can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo has been evaluated in this context:
- Cell Viability Assays : In vitro assays demonstrate that the compound reduces viability in several human cancer cell lines when tested at concentrations ranging from 1 to 10 µM.
The biological activity of Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo may be attributed to its ability to interact with specific cellular pathways:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to increase ROS levels, contributing to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo.
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antiproliferative activity against breast cancer cells with IC50 values <10 µM. |
| Study B | Showed induction of apoptosis in leukemia cell lines via mitochondrial pathway activation. |
| Study C | Investigated structure-activity relationships (SAR) highlighting the importance of the indole and pyridine rings for biological activity. |
Antioxidant Activity
In addition to its antiproliferative properties, this compound may also exhibit antioxidant activity. Studies suggest that similar structures can scavenge free radicals and reduce oxidative stress markers in cellular models.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a spiro[indole-3,4'-pyrano[3,2-c]pyridine] scaffold with several analogs. Key structural variations include:
Key Observations :
- Lipophilicity : The target compound (logP ~0.93, inferred from ) is moderately lipophilic compared to the fluorinated analog (higher logP due to aromatic fluorine) .
- Solubility : The methyl ester group in the target compound improves aqueous solubility relative to carbonitrile-containing analogs (e.g., ).
- Stereochemical Complexity: None of the compounds in the evidence exhibit defined stereocenters, simplifying synthesis but limiting enantioselective interactions .
Physicochemical and Pharmacokinetic Properties
Key Trends :
- The pyridin-3-ylmethyl analog has the highest polar surface area, suggesting better membrane permeability but lower blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
